Methyl 3-chloroisoxazole-5-carboxylate
Overview
Description
Methyl 3-chloroisoxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloroisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of N-hydroxy-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . This method is advantageous due to its high regioselectivity and wide scope.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are not only eco-friendly but also cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloroisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: These reactions often occur under mild conditions, using solvents like methanol or ethanol.
Oxidation and Reduction: These reactions require specific conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
Methyl 3-chloroisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-chloroisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A parent compound with a similar structure but without the chloro and carboxylate groups.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, which can alter their chemical and biological properties.
Uniqueness
Methyl 3-chloroisoxazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for various applications, distinguishing it from other isoxazole derivatives.
Properties
IUPAC Name |
methyl 3-chloro-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKHULWMPQVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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